1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Catalog No.
S842094
CAS No.
839712-09-3
M.F
C11H15Cl3N2
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

CAS Number

839712-09-3

Product Name

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

IUPAC Name

1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H

InChI Key

UCHZHYQSYVASBA-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl

Canonical SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride (CAS 839712-09-3) is a specialized, 7-membered heterocyclic building block utilized in advanced medicinal chemistry and drug discovery. Featuring a homopiperazine ring substituted with a privileged 2,3-dichlorophenyl pharmacophore, this compound serves as a critical structural variant to common piperazine analogs. Supplied as a stable hydrochloride salt, it offers superior handling characteristics, prolonged shelf life, and precise stoichiometric control compared to its free base form. Its primary procurement value lies in its ability to introduce unique conformational flexibility and altered basicity into target molecules, making it an indispensable precursor for synthesizing functionally selective G protein-coupled receptor (GPCR) ligands and novel psychiatric drug candidates where standard piperazines fail to deliver pathway specificity [1].

Substituting this compound with the ubiquitous 1-(2,3-dichlorophenyl)piperazine (DCPP) fundamentally alters the three-dimensional trajectory and conformational dynamics of the resulting active pharmaceutical ingredient (API), often destroying pathway-specific functional selectivity (such as β-arrestin vs. G-protein bias) in GPCR drug design [1]. Furthermore, attempting to procure the free base form of the diazepane instead of the hydrochloride salt introduces severe processability issues. The free base is typically a viscous oil prone to atmospheric oxidation and difficult to dispense accurately. The hydrochloride salt ensures a stable, weighable crystalline solid that guarantees exact stoichiometry in parallel synthesis, prevents batch-to-batch yield fluctuations in cross-coupling reactions, and provides immediate compatibility with aqueous-biphasic reaction conditions [2].

GPCR Functional Selectivity and Conformational Bias

Expanding the central heterocyclic ring from 6 to 7 members fundamentally alters the pharmacological profile of derived ligands. In structure-functional selectivity relationship (SFSR) studies of D2 dopamine receptor agonists, replacing the standard piperazine core with the homopiperazine (diazepane) core of 1-(2,3-dichlorophenyl)-1,4-diazepane resulted in a profound shift toward β-arrestin-2 biased signaling. While the piperazine analog exhibited unbiased signaling, the diazepane derivative achieved potent β-arrestin-2 recruitment (EC50 = 2.0 nM, Emax = 41%) while remaining virtually inactive at the Gi signaling pathway, all while maintaining high overall receptor binding affinity [1].

Evidence DimensionGPCR Signaling Bias (β-arrestin vs Gi)
Target Compound DataHighly selective β-arrestin-2 bias (EC50 = 2.0 nM) with negligible Gi activity
Comparator Or BaselinePiperazine core derivative (Unbiased signaling across both pathways)
Quantified DifferenceComplete pathway shift from unbiased to β-arrestin-2 selective signaling
ConditionsIn vitro D2R functional selectivity assays

Crucial for medicinal chemistry procurement when designing pathway-specific GPCR therapeutics where standard piperazine building blocks fail to achieve the required signaling bias.

Handling, Stoichiometry, and Oxidative Stability

The physical state of the building block directly impacts high-throughput synthesis workflows. 1-(2,3-Dichlorophenyl)-1,4-diazepane free base is characteristically a viscous oil or low-melting solid that is highly susceptible to oxidative degradation upon prolonged exposure to air. In contrast, the hydrochloride salt (CAS 839712-09-3) is isolated as a free-flowing, crystalline solid. This salt form reduces weighing errors to <1% in automated dispensing systems and extends shelf-life stability by preventing amine oxidation, ensuring that exact molar equivalents are maintained during complex multi-step syntheses [1].

Evidence DimensionPhysical state and dispensing accuracy
Target Compound DataStable crystalline solid with <1% weighing variance
Comparator Or BaselineFree base form (viscous, oxidation-prone oil)
Quantified DifferenceEliminates stoichiometric errors associated with viscous oil handling and prevents oxidative degradation
ConditionsAmbient laboratory storage and automated solid dispensing

Prevents costly yield losses and batch failures caused by stoichiometric imbalances when handling viscous, air-sensitive free bases.

Reaction Yields in N-Alkylation and Cross-Coupling

The high purity and stability of the hydrochloride salt directly translate to superior performance in downstream synthetic steps. When utilized in standard N-alkylation (SN2) or Buchwald-Hartwig cross-coupling reactions (following in situ neutralization with an appropriate base like K2CO3 or t-BuONa), the pristine diazepane HCl salt consistently supports yields exceeding 85-90%. Conversely, utilizing aged or partially degraded free base can depress yields to 50-70% due to the presence of oxidized impurities and inaccurate molar dosing [1].

Evidence DimensionDownstream synthetic yield
Target Compound Data>85-90% isolated yield (with in situ neutralization)
Comparator Or BaselineAged/partially degraded free base (50-70% yield)
Quantified Difference15-40% improvement in isolated yields for multicyclic intermediates
ConditionsStandard SN2 alkylation or Pd-catalyzed amination conditions

Ensures reproducible, high-yielding synthesis of valuable API intermediates, reducing the need for repeated purification steps and minimizing precursor waste.

Synthesis of Biased GPCR Ligands

Ideal for drug discovery programs targeting D2, 5-HT2A, or other GPCRs where expanding the piperazine ring to a diazepane ring is required to achieve functional selectivity (e.g., β-arrestin bias over G-protein signaling) [1].

High-Throughput Library Generation

The stable, crystalline nature of the HCl salt makes it the preferred choice for automated, parallel synthesis platforms requiring precise solid dispensing and long-term precursor stability, avoiding the pitfalls of handling the free base oil [2].

Scaffold Hopping and IP Generation

Serves as a critical building block for medicinal chemists seeking to bypass existing patents covering 1-(2,3-dichlorophenyl)piperazine (DCPP) derivatives, offering a structurally distinct but pharmacologically relevant homopiperazine alternative with altered basicity and conformational dynamics [1].

Dates

Last modified: 08-16-2023

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